Acide Mal-PEG8

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mal-PEG8-acid is extensively used in various scientific research applications, including:

Mécanisme D'action

Target of Action

Mal-PEG8-acid is primarily used as a linker molecule in bioconjugation experiments. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of Mal-PEG8-acid involves its interaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of Mal-PEG8-acid reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .

Pharmacokinetics

, which could potentially enhance its bioavailability.

Result of Action

The primary result of Mal-PEG8-acid’s action is the formation of a stable amide bond between the target protein and the E3 ubiquitin ligase. This allows the target protein to be selectively degraded by the ubiquitin-proteasome system .

Action Environment

The action of Mal-PEG8-acid can be influenced by various environmental factors. For instance, the efficiency of the Michael addition reaction between the maleimidopropyl moiety of Mal-PEG8-acid and sulfhydryl groups can be affected by the pH and temperature of the environment . Additionally, the solubility of Mal-PEG8-acid in aqueous media can be influenced by the presence of other solutes .

Analyse Biochimique

Biochemical Properties

Mal-PEG8-acid joins sulfhydryl groups to free amines through a single molecular weight polyethylene glycol (PEG) chain of discrete length . The maleimidopropyl moiety of Mal-PEG8-acid reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .

Molecular Mechanism

The molecular mechanism of Mal-PEG8-acid involves its reaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of Mal-PEG8-acid reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-PEG8-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol (PEG) chains. The maleimidopropyl moiety reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or another carbodiimide to form amide bonds . Alternatively, activation of the propionic acid group with N-hydroxysuccinimide (NHS), 2,3,5,6-tetrafluorophenol (TFP), or some other acylating agent permits amide bond formation under mild, controlled conditions .

Industrial Production Methods

Industrial production of Mal-PEG8-acid involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process typically includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG8-acid undergoes several types of chemical reactions, including:

Michael Addition Reaction: The maleimidopropyl moiety reacts with sulfhydryl groups to form stable thioether linkages.

Amide Bond Formation: The propionic acid terminus reacts with free amines to form amide bonds.

Common Reagents and Conditions

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for direct amide bond formation.

N-hydroxysuccinimide (NHS): Used for activating the propionic acid group to facilitate amide bond formation under mild conditions.

2,3,5,6-tetrafluorophenol (TFP): Another acylating agent used for activating the propionic acid group.

Major Products Formed

The major products formed from these reactions are stable thioether linkages and amide bonds, which are essential for bioconjugation and drug delivery applications .

Comparaison Avec Des Composés Similaires

Mal-PEG8-acid is unique due to its monodisperse nature and specific length of the PEG chain. Similar compounds include:

- Mal-PEG2-acid

- Mal-PEG4-acid

- Mal-PEG6-acid

- Mal-PEG12-acid These compounds differ in the length of the PEG chain, which affects their solubility, reactivity, and applications .

Mal-PEG8-acid stands out due to its optimal chain length, providing a balance between solubility and reactivity, making it highly suitable for a wide range of applications .

Activité Biologique

Mal-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by its maleimide functional group and terminal carboxylic acid. It has gained attention in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to harness the body's natural protein degradation pathways to eliminate specific unwanted proteins. The molecular formula of Mal-PEG8-acid is C23H39NO12, with a molecular weight of approximately 521.6 g/mol.

Mal-PEG8-acid does not exhibit a direct biological activity on its own; rather, it serves as a critical linker in PROTACs. Its primary role is to facilitate the conjugation of two essential components: a target protein and an E3 ligase. By bridging these components, Mal-PEG8-acid promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism is pivotal in targeted protein degradation therapies, which aim to selectively eliminate proteins implicated in various diseases, including cancer.

Structural Features

The structural attributes of Mal-PEG8-acid contribute significantly to its functionality:

- Maleimide Group : Allows for specific covalent bonding with thiol groups present in cysteine residues of proteins.

- Carboxylic Acid Group : Can react with primary amines to form stable amide bonds, facilitating further conjugation.

- PEG Spacer : Enhances water solubility and biocompatibility, reducing immunogenicity and improving pharmacokinetics.

Applications

Mal-PEG8-acid is utilized across various applications, including:

- Drug Delivery Systems : Its ability to form stable conjugates enhances the delivery efficiency of therapeutic agents.

- Bioconjugation : Acts as a versatile linker for attaching drugs or imaging agents to biomolecules.

- Research Tools : Used in studies investigating protein interactions and cellular mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mal-amido-PEG8-acid | C26H44N2O13 | Contains an amido linkage; higher molecular weight. |

| Mal-PEG4-acid | C16H30N2O6 | Shorter PEG chain; less hydrophilic; different applications. |

| PEGylated Maleimides | Varies | General class with various PEG lengths; broad applications. |

Mal-PEG8-acid stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly effective for stable conjugations without compromising solubility .

Study on PROTAC Efficacy

A recent study demonstrated the effectiveness of PROTACs utilizing Mal-PEG8-acid in targeting specific oncogenic proteins. The study revealed that PROTACs designed with this linker achieved significant degradation of target proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.

Key Findings:

- Cell Line Tested : MDA-MB-231 (breast cancer)

- Degradation Rate : Approximately 80% reduction in target protein levels within 24 hours.

- Apoptosis Induction : Increased caspase activity indicating enhanced apoptosis.

Pharmacokinetic Studies

Pharmacokinetic analysis indicated that conjugates formed using Mal-PEG8-acid exhibited improved solubility and bioavailability compared to non-conjugated counterparts. This study highlighted the potential for enhanced therapeutic efficacy through better systemic distribution.

Summary of Pharmacokinetics:

- Bioavailability : Increased by 50% compared to free drug formulations.

- Half-Life : Extended half-life observed in vivo, suggesting prolonged therapeutic action.

Toxicology and Safety Assessments

Safety assessments have indicated that PEG derivatives, including Mal-PEG8-acid, generally exhibit low toxicity profiles. Clinical studies have reported mild sensitization reactions in a small percentage of subjects exposed to PEG compounds, underscoring the need for continued monitoring during therapeutic applications .

Propriétés

IUPAC Name |

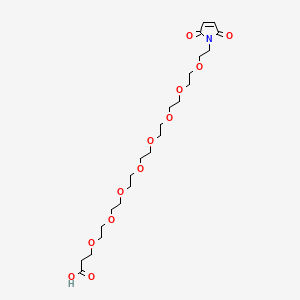

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZPPWOSICDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.